Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-
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Overview
Description
Urea, [2-methoxy-5-(trifluoromethyl)phenyl]- is a compound that features a urea functional group attached to a phenyl ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, [2-methoxy-5-(trifluoromethyl)phenyl]- typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are performed at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Urea, [2-methoxy-5-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical, which can further react to form different products.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a methoxy radical, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Urea, [2-methoxy-5-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of urea, [2-methoxy-5-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
Urea, [2-methoxy-5-methylphenyl]-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Urea, [2-methoxy-5-nitrophenyl]-: Contains a nitro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in urea, [2-methoxy-5-(trifluoromethyl)phenyl]- imparts unique properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy in biological systems and its potential as a drug candidate .
Properties
CAS No. |
89983-98-2 |
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Molecular Formula |
C9H9F3N2O2 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-7-3-2-5(9(10,11)12)4-6(7)14-8(13)15/h2-4H,1H3,(H3,13,14,15) |
InChI Key |
KGXSGWWPDAUETG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)N |
Origin of Product |
United States |
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